1-(p-Tolyl)pyrrolidine-2,5-dione 1-(p-Tolyl)pyrrolidine-2,5-dione 1-(4-Methylphenyl)pyrrolidine-2,5-dione is a member of pyrrolidines.
Brand Name: Vulcanchem
CAS No.: 2314-79-6
VCID: VC7960712
InChI: InChI=1S/C11H11NO2/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(12)14/h2-5H,6-7H2,1H3
SMILES: CC1=CC=C(C=C1)N2C(=O)CCC2=O
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol

1-(p-Tolyl)pyrrolidine-2,5-dione

CAS No.: 2314-79-6

Cat. No.: VC7960712

Molecular Formula: C11H11NO2

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

1-(p-Tolyl)pyrrolidine-2,5-dione - 2314-79-6

Specification

CAS No. 2314-79-6
Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
IUPAC Name 1-(4-methylphenyl)pyrrolidine-2,5-dione
Standard InChI InChI=1S/C11H11NO2/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(12)14/h2-5H,6-7H2,1H3
Standard InChI Key IDSFKFXFMNGXCK-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=O)CCC2=O
Canonical SMILES CC1=CC=C(C=C1)N2C(=O)CCC2=O

Introduction

Chemical Structure and Nomenclature

1-(p-Tolyl)pyrrolidine-2,5-dione (IUPAC: 1-(4-methylphenyl)pyrrolidine-2,5-dione) features a five-membered pyrrolidine ring with two ketone groups at positions 2 and 5. The p-tolyl group (–C<sub>6</sub>H<sub>4</sub>–CH<sub>3</sub>) is attached to the nitrogen atom, imparting steric and electronic modifications that enhance its reactivity and biological interactions .

Structural Characteristics:

  • Molecular formula: C<sub>11</sub>H<sub>11</sub>NO<sub>2</sub>

  • Molecular weight: 189.21 g/mol

  • Spectroscopic data:

    • IR (KBr): 1708–1774 cm<sup>−1</sup> (C=O stretching), 2927–3055 cm<sup>−1</sup> (C–H aromatic/aliphatic) .

    • <sup>1</sup>H NMR (DMSO-<i>d</i><sub>6</sub>): δ 2.36 (s, 3H, CH<sub>3</sub>), 3.76 (s, 2H, CH<sub>2</sub>), 7.21–7.54 (m, 4H, aromatic) .

    • <sup>13</sup>C NMR: δ 170.78 (C=O), 138.10 (aromatic C), 21.23 (CH<sub>3</sub>) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

  • Acylation: Reaction of succinic anhydride with p-toluidine in benzene yields 3-(N-p-tolyl)propanoic acid .

  • Cyclization: Treatment with acetyl chloride forms the pyrrolidine-2,5-dione ring .

Reaction Scheme:

Succinic anhydride+p-toluidinebenzene, 90–110°C3-(N-p-tolyl)propanoic acidAcCl1-(p-Tolyl)pyrrolidine-2,5-dione\text{Succinic anhydride} + \text{p-toluidine} \xrightarrow{\text{benzene, 90–110°C}} \text{3-(N-p-tolyl)propanoic acid} \xrightarrow{\text{AcCl}} \text{1-(p-Tolyl)pyrrolidine-2,5-dione}

Typical Yields: 62–89% .

Industrial Methods

Large-scale production employs continuous flow reactors with automated purification (e.g., crystallization, chromatography). Solvents like DMF and catalysts (e.g., p-toluenesulfonic acid) optimize efficiency.

Physicochemical Properties

PropertyValueSource
Melting point150–152°C
SolubilityDMSO, DMF, chloroform
StabilityAir-sensitive; store under N<sub>2</sub>
LogP (lipophilicity)1.82 (predicted)

Biological Activities and Mechanisms

Antimicrobial Activity

1-(p-Tolyl)pyrrolidine-2,5-dione derivatives exhibit broad-spectrum activity:

OrganismMIC (μM)DerivativeSource
Staphylococcus aureus0.253-(4-Hydroxybenzylidene)
Candida albicans0.53-(3-Hydroxybenzylidene)

Mechanism: Disruption of microbial cell membranes and inhibition of essential enzymes (e.g., ATP synthase) .

Antitumor Activity

  • In vitro: IC<sub>50</sub> values of 0.78 μM (MCF7) and 0.92 μM (HT29) .

  • In vivo: 66% tumor growth inhibition (TGI) in HT29 xenograft mice at 50 mg/kg .

Mechanism:

  • Apoptosis induction via Bcl-2 inhibition .

  • Cell cycle arrest at G<sub>1</sub>/G<sub>0</sub> phase .

Enzyme Inhibition

EnzymeIC<sub>50</sub> (μM)ApplicationSource
Aromatase2.23Breast cancer therapy
Tyrosinase1.45Hyperpigmentation

Applications in Medicinal Chemistry

Hybrid Anticancer Agents

Pyrazoline-pyrrolidine-2,5-dione hybrids (e.g., compound S2) show oral bioavailability and tumor regression :

S2:1-(2-(3-(4-fluorophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione\text{S2}: \text{1-(2-(3-(4-fluorophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione}

Key Features:

  • Sub-micromolar cytotoxicity.

  • Dual inhibition of Bcl-2 and cyclin-dependent kinases .

IDO1 Inhibitors

Patent WO2015173764A1 highlights derivatives as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy .

Comparison with Structural Analogs

CompoundSubstituentActivity (vs. p-tolyl)Source
1-(o-Tolyl) derivativeo-tolylLower anticancer
N-PhenylsuccinimidePhenylReduced antimicrobial

Key Insight: The p-tolyl group enhances lipophilicity and target binding vs. phenyl or o-tolyl analogs .

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